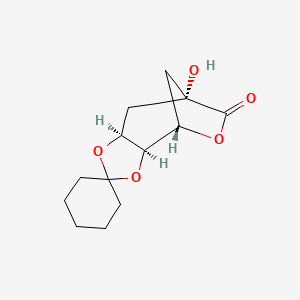

(-)-4,5-O-Cyclohexylidenequinic acid lactone

Description

(-)-4,5-O-Cyclohexylidenequinic acid lactone (CAS 62284-79-1) is a cyclic ester derived from quinic acid, characterized by a cyclohexylidene group bridging the 4- and 5-hydroxyl positions. This structural modification enhances its stability and influences its reactivity, making it a valuable intermediate in synthetic chemistry and natural product research .

Properties

Molecular Formula |

C13H18O5 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(1S,2S,6S,8R)-8-hydroxyspiro[3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,1'-cyclohexane]-9-one |

InChI |

InChI=1S/C13H18O5/c14-11-12(15)6-8(16-11)10-9(7-12)17-13(18-10)4-2-1-3-5-13/h8-10,15H,1-7H2/t8-,9-,10+,12-/m0/s1 |

InChI Key |

ISPULBJNBWNBEL-GUDRVLHUSA-N |

Isomeric SMILES |

C1CCC2(CC1)O[C@H]3C[C@]4(C[C@@H]([C@H]3O2)OC4=O)O |

Canonical SMILES |

C1CCC2(CC1)OC3CC4(CC(C3O2)OC4=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (-)-4,5-O-Cyclohexylidenequinic Acid Lactone

Starting Material: (-)-Quinic Acid

The synthesis universally begins with commercially available (-)-quinic acid, a cyclohexane polyol containing multiple hydroxyl groups and a carboxylic acid moiety. The key challenge is selective protection of the 4,5-hydroxyl groups as a cyclohexylidene acetal while preserving the lactone functionality.

Acid-Catalyzed Cyclohexylidene Acetal Formation

Reaction with Cyclohexanone under Acidic Conditions

The most common and efficient method involves the reaction of (-)-quinic acid with cyclohexanone in the presence of catalytic amounts of strong acids such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium toward acetal formation.

- Typical conditions:

- Reflux in toluene or benzene with Dean-Stark apparatus for 3-5 hours

- Catalytic H2SO4 or H3PO4 (a few drops to catalytic amounts)

- Removal of water azeotropically to shift equilibrium

- Cooling and quenching with saturated sodium bicarbonate solution

- Extraction with dichloromethane or ethyl acetate

- Drying over magnesium sulfate and concentration under reduced pressure

Yields and Purification

- The resulting 3,4-O-cyclohexylidenequinic acid-1,5-lactone is isolated as white crystals.

- Reported yields range from 68% to 83% depending on exact conditions and scale.

- Purification is often achieved by washing with ether/hexanes mixtures and drying under vacuum.

Alternative Acid Catalysts and Solvents

- Dowex 50 WX8 resin (H+ form) has been used as a heterogeneous acid catalyst in dimethylformamide (DMF) and benzene, achieving similar yields but with more complex workup.

- Concentrated phosphoric acid is preferred in some protocols for convenience and reproducibility.

- The reaction time can vary from 30 minutes to 24 hours depending on catalyst loading and temperature.

Post-Acetal Formation Modifications

- The lactone ring remains intact during acetal formation.

- Subsequent transformations include hydrolysis of the cyclohexylidene ring by trifluoroacetic acid (TFA) to yield diols.

- Reduction of the lactone or ester groups can be performed using sodium borohydride or diisobutylaluminium hydride (DIBAL-H).

- Protection of free hydroxyl groups with benzyl bromide or p-methoxybenzyl (PMB) groups is common for further synthetic elaborations.

Summary of Key Preparation Protocols and Yields

Mechanistic Insights and Reaction Considerations

- The cyclohexylidene acetal formation is an acid-catalyzed equilibrium reaction where cyclohexanone reacts with vicinal hydroxyl groups (positions 4 and 5) of quinic acid.

- Removal of water formed during acetalization is critical to drive the reaction forward.

- The lactone ring (1,5-lactone) is stable under these acidic conditions, allowing selective protection without ring opening.

- Choice of acid catalyst influences reaction rate and byproduct formation; strong mineral acids like sulfuric acid provide fast conversion but require careful handling.

- The use of solid acid resins allows easier separation and potentially greener processes.

Comparative Analysis of Preparation Methods

| Feature | Mineral Acid Catalysis (H2SO4/H3PO4) | Dowex 50 WX8 Resin Catalysis | Notes |

|---|---|---|---|

| Reaction Time | 3-5 hours | Similar or longer | Mineral acids faster but harsher |

| Yield | 68-83% | ~83% | Comparable yields |

| Workup Complexity | Requires neutralization and extraction | Easier separation of catalyst | Resin catalyst reusable |

| Environmental Considerations | Use of strong acids and organic solvents | Potentially greener with solid catalyst | Choice depends on scale and sustainability |

| Product Purity | High, crystalline product | High, crystalline product | Both methods yield pure lactone |

Chemical Reactions Analysis

Types of Reactions

(-)-4,5-O-Cyclohexylidenequinic acid lactone undergoes various chemical reactions, including:

Oxidation: The lactone can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the lactone back to its corresponding hydroxy acid.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions

Major Products

The major products formed from these reactions include various hydroxy acids, carboxylic acids, and substituted lactones, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research has demonstrated that lactones, including (-)-4,5-O-Cyclohexylidenequinic acid lactone, exhibit anti-inflammatory activities. In a study focused on the synthesis of prostaglandin analogs, compounds similar to this lactone were shown to inhibit pro-inflammatory cytokines such as IL-6 and IL-12, suggesting potential therapeutic roles in inflammatory diseases .

1.2 Antioxidant Activity

Lactones have been recognized for their antioxidant properties. The ability of (-)-4,5-O-Cyclohexylidenequinic acid lactone to scavenge reactive oxygen species (ROS) positions it as a candidate for formulations aimed at combating oxidative stress-related conditions .

1.3 Anticancer Potential

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Studies have indicated that similar lactones can induce apoptosis in cancer cell lines, making them potential leads for anticancer drug development .

Synthesis and Chemical Reactions

2.1 Synthesis of Derivatives

The synthesis of (-)-4,5-O-Cyclohexylidenequinic acid lactone involves various methods that enhance its utility in organic synthesis. For instance, the compound can be used as a precursor in the formation of more complex molecules through reactions such as ring-closing metathesis and cyclization processes .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Ring-Closing Metathesis | Utilizes catalysts to form lactones from alkynes and alkenes | 68-77 |

| Cyclization Reactions | Involves intramolecular reactions leading to lactone formation | Variable |

2.2 Role in Organic Reactions

The compound serves as an intermediate in various organic reactions, facilitating the formation of other functional groups or complex structures. Its reactivity under mild conditions makes it a valuable tool for synthetic chemists .

Biological Studies and Case Reports

3.1 Case Studies on Health Benefits

Several studies have highlighted the health benefits associated with compounds related to (-)-4,5-O-Cyclohexylidenequinic acid lactone:

- A study reported the use of similar lactones in formulations aimed at improving lipid metabolism and reducing obesity-related conditions .

- Another investigation revealed that derivatives of this compound could inhibit low-density lipoprotein oxidation, thus providing cardiovascular protective effects .

| Study Focus | Findings |

|---|---|

| Lipid Metabolism | Improved lipid profiles and reduced obesity markers |

| Cardiovascular Health | Inhibition of LDL oxidation leading to potential heart health benefits |

Mechanism of Action

The mechanism of action of (-)-4,5-O-Cyclohexylidenequinic acid lactone involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for lactonases, which hydrolyze the lactone ring to form hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Lactones

Structural Analogues and Bioactivity

Carnosic Acid γ-Lactone Derivatives

- Key Features: Derivatives like carnosic acid γ-lactone (compounds 2, 4, 18 in ) exhibit antifungal activity against C. albicans. Their efficacy depends on a three-CH₂-unit linker and substituents (e.g., benzyl or methyl phenyl sulfide) on the triazole ring.

- Comparison: Unlike (-)-4,5-O-cyclohexylidenequinic acid lactone, carnosic acid derivatives prioritize triazole ring modifications over lactone ring alterations for activity.

Resorcylic Acid Lactones (Penicimenolides)

- Key Features: Penicimenolides A-F () demonstrate cytotoxicity against tumor cell lines (e.g., U937, MCF-7). Acetyloxy or 2-hydroxypropionyloxy groups at C-7 enhance activity, with compound 2 acting as a MEK/ERK inhibitor.

- Comparison : The bioactivity of (-)-4,5-O-cyclohexylidenequinic acid lactone remains underexplored in cancer models, but its lack of C-7 substituents may limit comparable cytotoxic effects.

Sesquiterpene Lactones (Isocnicin and Germanolides)

- Key Features: α,β-unsaturated lactones (e.g., isocnicin) inhibit broomrape radicle growth, while saturated analogues (e.g., 11β,13-dihydrosalonitenolide) show reduced activity .

- Comparison : The cyclohexylidene group in (-)-4,5-O-cyclohexylidenequinic acid lactone may mimic the rigidity of α,β-unsaturated systems, though its unsaturated lactone ring is absent.

Source-Dependent Variations

Marine-Derived Lactones

- Example : Barceloneic lactone B (), isolated from marine fungi, exhibits antifungal properties.

- Comparison : Marine lactones often feature complex polyketide backbones, whereas (-)-4,5-O-cyclohexylidenequinic acid lactone derives from terrestrial plant precursors.

Plant-Derived Triterpene Lactones

- Example : 3β-Hydroxy-urs-11-en-28,13β-lactone () from Maytenus phyllanthoides shows weak antitrichomonal activity (IC₅₀ > 100 µM).

- Comparison : The ursane core of this lactone contrasts with the quinic acid backbone of (-)-4,5-O-cyclohexylidenequinic acid lactone, highlighting structural diversity in plant lactones.

Physicochemical and Stability Properties

- Lactone-Acid Interconversion: Plasma pH and anticoagulants (e.g., EDTA) influence lactone stability.

Data Tables

Table 1: Structural and Bioactive Comparison of Selected Lactones

Table 2: Stability and Physicochemical Properties

*Estimated using similar quinic acid derivatives.

Biological Activity

(-)-4,5-O-Cyclohexylidenequinic acid lactone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of (-)-4,5-O-Cyclohexylidenequinic acid lactone features a cyclohexylidene moiety attached to a quinic acid backbone. This unique configuration is believed to contribute to its biological activity, particularly through interactions with various biological targets.

Antitumor Activity

Research indicates that compounds similar to (-)-4,5-O-Cyclohexylidenequinic acid lactone exhibit antitumor properties . For instance, lactones have been shown to inhibit key signaling pathways involved in cancer progression. Studies have demonstrated that certain lactones can inhibit mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and survival .

Table 1: Antitumor Activity of Lactones

| Compound | Mechanism of Action | IC50 (nM) |

|---|---|---|

| Hypothemycin | Inhibition of cyclin D1 | 10-20 |

| LL-Z1640-2 | TAK1 inhibition | 8.1 |

| (-)-4,5-O-Cyclohexylidenequinic acid lactone | TBD | TBD |

Antimicrobial Activity

Lactones have also been recognized for their antimicrobial properties . The presence of the lactone moiety enhances their ability to disrupt microbial cell membranes or interfere with essential metabolic processes . This activity is particularly relevant in the context of drug-resistant pathogens.

The mechanisms through which (-)-4,5-O-Cyclohexylidenequinic acid lactone exerts its biological effects are multifaceted:

- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cancer signaling pathways, thereby reducing tumor growth and proliferation .

- Cell Cycle Regulation : By affecting proteins such as cyclin D1, these compounds can induce cell cycle arrest in cancer cells .

- Antimicrobial Action : The disruption of bacterial cell membranes and inhibition of vital enzymatic functions contribute to the antimicrobial efficacy observed in laboratory studies .

Case Studies

Several studies have highlighted the potential applications of (-)-4,5-O-Cyclohexylidenequinic acid lactone:

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Synergistic Effects : Research has indicated that combining (-)-4,5-O-Cyclohexylidenequinic acid lactone with conventional chemotherapy agents may enhance therapeutic efficacy and reduce side effects.

Q & A

Q. How can the lactone ring structure of (-)-4,5-O-cyclohexylidenequinic acid lactone be confirmed experimentally?

Methodological Answer: The lactone ring can be confirmed using NMR spectroscopy (¹H and ¹³C) and HMBC (Heteronuclear Multiple Bond Correlation) experiments. For example, HMBC correlations between carbonyl carbons (C=O) and adjacent protons (e.g., H-4 and H-5) resolve cyclization patterns. X-ray crystallography of derivatives (e.g., silver salts) provides unambiguous structural validation by revealing bond angles and ring conformations .

Q. What synthetic routes are effective for generating cyclohexylidene-protected lactones?

Q. How can metabolic engineering strategies optimize (-)-4,5-O-cyclohexylidenequinic acid lactone biosynthesis in microbial hosts?

Methodological Answer: Strategies include:

- Enhancing precursor flux : Overexpressing pyruvate bypass pathways (e.g., pyruvate dehydrogenase) to increase acetyl-CoA/malonyl-CoA pools in Yarrowia lipolytica .

- Regulating β-oxidation : Co-expressing PEX10 (peroxisomal biogenesis gene) to redirect fatty acid metabolism toward lactone synthesis under nitrogen starvation .

- Biosensor integration : Using transcription factor-based reporters (e.g., AraC variants) in E. coli to screen for high-yield mutants in real-time .

Q. How can discrepancies in lactone quantification methods be resolved during fermentation?

Methodological Answer: Discrepancies arise from matrix interference (e.g., media components). Solutions include:

Q. What pharmacokinetic modeling approaches predict lactone stability in biological systems?

Methodological Answer: Physiologically Based Pharmacokinetic (PBPK) models integrate:

- Enzyme kinetics : Hydrolysis rates by paraoxonases (PON3) and CYP3A4-mediated metabolism .

- Compartmental distribution : Lipophilicity-driven partitioning into adipose tissue, modeled using logP values and tissue:plasma ratios .

- Genotype-specific parameters : Adjust OATP1B1 transport rates for SLCO1B1 polymorphisms (e.g., 521T>C) .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data for lactone derivatives be interpreted?

Methodological Answer: Contradictions (e.g., unexpected ¹³C shifts) may arise from:

- Conformational flexibility : Use variable-temperature NMR to assess dynamic ring puckering .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen-bonding artifacts .

- Crystallographic validation : Resolve ambiguities by correlating NMR data with X-ray structures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.